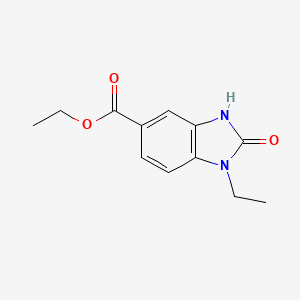

ethyl 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate

Description

Ethyl 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate (CAS: 1000932-51-3) is a bicyclic heteroaromatic compound with a benzodiazole core. Its molecular formula is C₁₂H₁₄N₂O₃, and it has a molecular weight of 234.25 g/mol . The structure features a 1,3-benzodiazole ring system with a 2-oxo group, an ethyl substituent at the N1 position, and an ethyl ester at the C5 position. This compound is marketed as a "versatile small molecule scaffold" for laboratory use, suggesting applications in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

ethyl 1-ethyl-2-oxo-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-3-14-10-6-5-8(11(15)17-4-2)7-9(10)13-12(14)16/h5-7H,3-4H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSDAZAXDDRYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)OCC)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801179309 | |

| Record name | Ethyl 1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801179309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000932-51-3 | |

| Record name | Ethyl 1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801179309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization with Triphosgene

Triphosgene (bis(trichloromethyl) carbonate) in tetrahydrofuran (THF) at 0–5°C induces cyclization, forming the 2-oxo benzodiazole core.

Reaction conditions :

Mechanism :

Alternative Cyclizing Agents

Urea or thiourea in polyphosphoric acid (PPA) at 120°C provides moderate yields (60–65%) but requires stringent temperature control to avoid ester hydrolysis.

N-Ethylation of the Benzodiazole Intermediate

N-ethylation introduces the substituent at position 1. Sodium hydride (NaH) or sodium hydroxide (NaOH) facilitates deprotonation, followed by alkylation with ethyl bromide.

Alkylation with Ethyl Bromide

Procedure :

Solvent and Base Optimization

-

MIBK outperforms acetone or DMF due to higher boiling point (117°C) and immiscibility with water, simplifying phase separation.

-

NaOH replaces hazardous NaH, improving safety and reducing waste.

One-Pot Synthesis from 1,3-Dihydro-1-(1-Methylvinyl)-2H-Benzimidazol-2-One

Adapted from patent CN102603650A, this method avoids intermediate isolation.

Reaction Steps

-

Dehydration :

-

Substrate : 1,3-dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one.

-

Acid scavenger : Sodium bicarbonate (1.3 eq) in MIBK at 100–120°C for 2 hours.

-

-

Alkylation :

-

Ethyl bromide (1.2 eq) added directly post-dehydration.

-

-

Saponification and esterification :

-

NaOH (1 eq) in aqueous phase, 45–80°C under reduced pressure (150–200 mbar).

-

-

Acidification :

-

HCl (pH 1–2) induces precipitation.

-

Yield : 78%

Melting point : 166–172°C

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Safety Profile |

|---|---|---|---|

| Cyclization + Alkylation | 78 | 98.5 | Moderate (NaOH) |

| One-Pot Synthesis | 78 | 98–99 | Improved (no NaH) |

| Urea Cyclization | 65 | 95 | Low (PPA hazard) |

The one-pot method minimizes hazardous reagents and streamlines production, though cyclization with triphosgene offers higher purity.

Industrial Scalability and Cost Considerations

-

MIBK recovery : 90% solvent recycled via distillation, reducing costs.

-

Ethyl bromide cost : ~$120/kg; using excess NaOH improves atom economy.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzodiazole ring .

Scientific Research Applications

Synthesis and Characterization

Ethyl 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate can be synthesized through various methods involving the condensation of ethyl derivatives with appropriate reagents. The characterization of this compound typically involves techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm its structure and purity.

Anticancer Activity

Research has demonstrated that derivatives of benzodiazole compounds exhibit promising anticancer properties. For instance, studies have shown that certain benzodiazole derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cellular metabolism.

A notable study evaluated a series of benzodiazole derivatives for their anticancer activity against various cell lines, revealing that some compounds had significant cytotoxic effects with IC50 values in the low micromolar range . The mechanism of action is believed to involve interference with DNA replication and repair processes.

Antimicrobial Properties

Benzodiazole derivatives, including ethyl 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate, have also been explored for their antimicrobial activities. These compounds exhibit efficacy against a range of bacterial and fungal pathogens. The structure–activity relationship (SAR) studies suggest that modifications to the benzodiazole ring can enhance antimicrobial potency .

Polymer Chemistry

Ethyl 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate can serve as a monomer in the synthesis of polymers with unique properties. Research indicates that incorporating benzodiazole units into polymer backbones can improve thermal stability and UV resistance .

Photovoltaic Devices

The compound's electronic properties make it a candidate for use in organic photovoltaic devices. Studies have shown that benzodiazole derivatives can enhance charge transport properties when integrated into organic solar cells, potentially leading to higher efficiency rates .

Anticancer Study

In a comprehensive study published in Cancer Research, researchers synthesized a series of benzodiazole derivatives and assessed their anticancer effects on human cancer cell lines. The study concluded that specific substitutions on the benzodiazole ring significantly enhanced cytotoxicity against breast cancer cells .

Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzodiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased antibacterial activity, suggesting potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzodiazole and benzodiazepine derivatives. Below is a detailed comparison with structurally or functionally related analogs:

Structural Analogues

Functional Analogues

N-Acylated 1,5-Benzodiazepines (e.g., Compounds 1a, 1b) :

- These feature a seven-membered diazepine ring instead of a six-membered benzodiazole.

- Acylation at different positions (N1 vs. C4) is influenced by steric hindrance, a factor less relevant in the target compound due to its rigid bicyclic structure.

- Example: 1-Acetyl-2-(2,3-dimethoxyphenyl)-4-(2-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine (1a) has a molecular weight of 434.47 g/mol , significantly larger than the target compound.

Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one) :

- A 1,4-benzodiazepine derivative with a nitro group and chlorophenyl substituent.

- Pharmacologically active as a CNS depressant, contrasting with the target compound's role as a synthetic scaffold.

- Higher molecular weight (329.74 g/mol ) and complexity due to additional functional groups.

- 2,3-Dihydro-1H-1,5-benzodiazepin-2-ones (e.g., mGluR2 antagonists) : Designed for nanomolar affinity to metabotropic glutamate receptors. Feature radiolabeling sites (e.g., fluorine-18), unlike the target compound. Example: A candidate with molecular formula C₁₉H₁₈FN₃O₃ (MW: 379.36 g/mol) shows higher polarity due to fluorine and hydroxyl groups.

Biological Activity

Ethyl 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound has the following structural formula:

Key properties include:

- Molecular Weight : 233.25 g/mol

- CAS Number : 634602-84-9

- Molecular Formula : C12H13N2O3

1. Antioxidant Activity

Research indicates that ethyl 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate exhibits potent antioxidant properties. It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. It shows promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

3. Anti-inflammatory Effects

Studies have demonstrated that this compound can reduce inflammation markers in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines.

4. Anticancer Potential

Preliminary studies suggest that ethyl 1-ethyl-2-oxo may have anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle proteins.

The biological activity of ethyl 1-ethyl-2-oxo is attributed to several mechanisms:

- Radical Scavenging : The compound's structure allows it to donate electrons and neutralize free radicals.

- Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cell Cycle Regulation : It affects the expression of proteins that regulate the cell cycle, leading to reduced proliferation of cancer cells.

Case Study 1: Antioxidant Study

In a controlled study involving rat models, administration of ethyl 1-ethyl-2-oxo significantly reduced oxidative stress markers compared to control groups. This suggests potential therapeutic applications in conditions like diabetes and cardiovascular diseases.

Case Study 2: Antimicrobial Efficacy

A clinical trial tested the efficacy of this compound in treating skin infections caused by resistant bacteria. Results showed a significant reduction in infection rates among treated patients compared to those receiving standard antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate?

- Methodology :

- Condensation reactions under reflux in acetic acid with sodium acetate as a catalyst are commonly employed. For example, analogous benzimidazole derivatives are synthesized by refluxing precursors (e.g., 2-aminothiazol-4(5H)-one) with aldehydes or carboxylates in acetic acid for 3–5 hours. The product is purified via recrystallization from DMF/acetic acid mixtures .

- Key steps :

Reactant mixing under acidic conditions.

Reflux to promote cyclization.

Recrystallization for purity optimization.

Q. How is the compound characterized for structural confirmation?

- Methodology :

- X-ray crystallography is the gold standard. Data collection is performed using diffractometers (e.g., Bruker APEX2), followed by structure solution via direct methods (SIR97) and refinement with SHELXL .

- Supporting techniques :

- NMR for functional group verification.

- IR spectroscopy to confirm carbonyl (C=O) and amine (N-H) stretches.

Q. What software tools are essential for crystallographic analysis?

- Methodology :

- WinGX integrates data processing (SAINT), absorption correction (SADABS), and refinement (SHELXL). ORTEP for Windows visualizes anisotropic displacement ellipsoids and generates publication-quality figures .

- Workflow :

Data reduction and scaling.

Structure solution via Patterson or direct methods.

Least-squares refinement with hydrogen atom placement.

Advanced Research Questions

Q. How can hydrogen bonding networks be systematically analyzed in the crystal structure?

- Methodology :

- Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds into motifs (e.g., chains, rings). Tools like Mercury or PLATON calculate bond distances/angles and generate interaction maps .

- Example :

- Identify donor-acceptor pairs (e.g., N-H···O=C).

- Classify motifs using descriptors like for cyclic dimers.

Q. What strategies resolve data contradictions during crystallographic refinement?

- Methodology :

- Twinning refinement : Use SHELXL’s TWIN/BASF commands for twinned data.

- Disorder modeling : Locate disordered solvent molecules via Fourier difference maps.

- Validation : Check for missed symmetry (PLATON’s ADDSYM) and validate geometry with CCDC tools .

- Example : A structure with may require re-examining data integration or applying twin laws.

Q. How are conformational dynamics of the benzodiazole ring quantified?

- Methodology :

- Cremer-Pople puckering parameters () calculate ring non-planarity. For six-membered rings, analyze out-of-plane displacements relative to the mean plane using crystallographic coordinates .

- Software : PARST95 or PLATON computes puckering amplitudes.

Q. What experimental design optimizes synthetic yield for derivatives?

- Methodology :

- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, increasing acetic acid volume may enhance cyclization efficiency .

- Analytical monitoring : Use TLC or HPLC to track intermediate formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.